(S)-4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid

Description

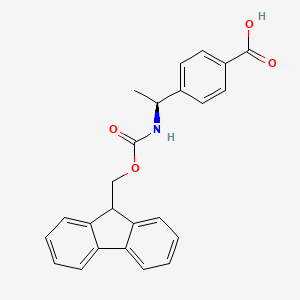

(S)-4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid is a chiral Fmoc-protected benzoic acid derivative. Its structure features a para-substituted ethyl group on the benzoic acid backbone, with a stereogenic center at the ethyl carbon (S-configuration). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine, widely used in solid-phase peptide synthesis (SPPS) due to its UV detectability and ease of removal under mild basic conditions (e.g., piperidine) .

Properties

IUPAC Name |

4-[(1S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-15(16-10-12-17(13-11-16)23(26)27)25-24(28)29-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEUZSHHVSBCBZ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171287-88-8 | |

| Record name | 4-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid typically involves the protection of the amino group of the amino acid with the fluorenylmethyloxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting the amino group of the incoming amino acid. The Fmoc protecting group can be easily removed under mild basic conditions, making it an ideal choice for synthesizing complex peptides.

1.2 Drug Development

Fmoc-Glu-NH2 has been utilized in the design of peptide-based drugs. Its incorporation into peptide sequences can enhance solubility and stability, which are critical for therapeutic efficacy. Studies have shown that peptides containing this compound exhibit improved pharmacokinetic properties, making them more effective as potential drug candidates .

Biochemical Research

2.1 Protein Engineering

In protein engineering, Fmoc-Glu-NH2 can be employed to introduce specific functionalities into proteins. By modifying the peptide backbone with this compound, researchers can study the effects of different side chains on protein folding and activity. This application is crucial for understanding enzyme mechanisms and designing inhibitors or activators .

2.2 Molecular Probes

The compound can also serve as a molecular probe in biochemical assays. Its unique structure allows it to interact selectively with certain biomolecules, facilitating the study of protein-ligand interactions and cellular processes. This capability is particularly useful in drug discovery and development .

Mechanism of Action

The mechanism of action of (S)-4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid involves the protection of the amino group during chemical reactions. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by blocking the amino group. This allows for selective reactions to occur at other functional groups. The protected amino acid can then be deprotected under mild conditions to yield the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Core Backbone Modifications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid Structure: Methyl group instead of ethyl at the para position. Synthesis: 90% yield via Fmoc-Cl and Na₂CO₃ in dioxane/water .

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid Structure: Methyl substituent at the meta position. Synthesis: 96% yield in THF, demonstrating solvent versatility .

Functional Group Diversity

4-((9H-fluoren-9-yl)methoxy)carbonyl)(isobutyl)amino)-3-(2-oxo-2-(tritylamino)ethoxy)benzoic acid Structure: Isobutyl and trityl-protected ethoxy groups. Application: Designed for α-helix mimetics; trityl group enhances solubility in organic solvents . Key Difference: Bulky trityl group complicates deprotection but stabilizes intermediates during synthesis.

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-chlorobenzyl)oxy)benzoic acid Structure: Chlorobenzyloxy substituent at meta position. Yield: 85% in THF/chloroform . Key Difference: Electron-withdrawing Cl group may reduce nucleophilicity of the benzoic acid.

Stereochemical Variations

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid Structure: Chiral center with phenylbutanoic acid backbone. Application: Used in enantioselective synthesis; R-configuration influences binding to chiral receptors . Key Difference: Longer aliphatic chain increases lipophilicity compared to the ethyl-substituted target compound.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid Structure: Azide functional group for click chemistry applications. Molecular Formula: C₁₉H₁₈N₄O₄ . Key Difference: Azide enables bioorthogonal reactions, expanding utility in bioconjugation.

Biological Activity

(S)-4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid, often referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, position it as a versatile building block in peptide synthesis and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the Fmoc group enhances the stability and reactivity of the compound, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence various biological pathways. Interaction studies have indicated that it can affect binding affinities with target proteins and alter enzyme kinetics. The following mechanisms have been reported:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including proteases and kinases.

- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability.

- Antioxidant Properties : Some studies suggest that derivatives of this compound exhibit antioxidant activities, which may contribute to their therapeutic effects.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound):

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against several bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific proteases involved in cancer progression. The results indicated that it could significantly reduce protease activity, suggesting a potential role in cancer therapy.

Case Study 3: Antioxidant Activity

Research focusing on the antioxidant properties revealed that this compound exhibited significant free radical scavenging activity. This property may enhance its therapeutic efficacy in oxidative stress-related diseases.

Q & A

Q. What are the primary research applications of (S)-4-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid in academic settings?

This compound is primarily used as a protected amino acid derivative in peptide synthesis due to its Fmoc (fluorenylmethoxycarbonyl) group, which shields the amino group during solid-phase peptide assembly . It also serves as:

Q. What safety precautions are critical when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315/H319) .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (H335) .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

- Waste Disposal: Collect residues in designated hazardous waste containers for incineration .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and purity?

Methodological recommendations:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining >85% yield for analogous Fmoc-protected compounds .

- Purification: Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound from byproducts .

- Recrystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to enhance crystalline purity .

- Real-Time Monitoring: Employ in-line FTIR to track carbamate bond formation (characteristic peak at ~1700 cm⁻¹) .

Q. How should contradictions in acute toxicity data across safety sheets be addressed?

Discrepancies arise due to varied testing protocols (e.g., oral vs. dermal exposure) and incomplete toxicological profiles . Mitigation strategies:

- Conservative Risk Assessment: Assume the highest hazard category reported (e.g., Acute Toxicity Category 4 for oral/dermal routes) .

- In Silico Modeling: Use tools like OECD QSAR Toolbox to predict LD50 values when experimental data are lacking .

- Institutional Protocols: Follow ALARA (As Low As Reasonably Achievable) principles for handling and exposure limits .

Q. What methodological approaches are recommended for studying structure-activity relationships (SAR)?

- Analog Synthesis: Modify the benzoic acid moiety or Fmoc group (see Table 1 ) .

- Biological Assays: Test analogs against target enzymes (e.g., proteases) using fluorescence polarization or SPR (surface plasmon resonance) .

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities .

Table 1: Structural Analogs and Biological Activities

Q. How can stability be maximized during long-term storage?

Q. What analytical techniques validate purity and identity?

- NMR Spectroscopy: Confirm stereochemistry via H/C NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry: Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H] at m/z 383.4000) .

- HPLC: Assess purity (>98%) using a C18 column and UV detection at 265 nm (Fmoc absorbance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.